Cas no 7055-53-0 (Pregn-4-ene-3,20-dione,11,17-dihydroxy-6-methyl-, (6a,11b)-)

Pregn-4-ene-3,20-dione,11,17-dihydroxy-6-methyl-, (6a,11b)- structure
7055-53-0 structure
Product Name:Pregn-4-ene-3,20-dione,11,17-dihydroxy-6-methyl-, (6a,11b)-
CAS No:7055-53-0
MF:C22H32O4
MW:360.487087249756
CID:575888
PubChem ID:243748
Update Time:2025-04-19

Pregn-4-ene-3,20-dione,11,17-dihydroxy-6-methyl-, (6a,11b)- Chemical and Physical Properties

Names and Identifiers

    • Pregn-4-ene-3,20-dione,11,17-dihydroxy-6-methyl-, (6a,11b)-
    • (6S,8S,9S,10R,11S,13S,14S,17R)-17-acetyl-11,17-dihydroxy-6,10,13-trime thyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3- one
    • Pregn-4-ene-3,20-dione, 11.β.,17-dihydroxy-6.α.-methyl-
    • 6alpha-Methyl-11beta,17alpha-dihydroxyprogesterone
    • Pregn-4-ene-3,20-dione, 11.beta.,17-dihydroxy-6.alpha.-methyl-
    • Progesterone, 11.beta.,17-dihydroxy-6.alpha.-methyl-
    • CHEMBL1999888
    • (6alpha,11beta)-11,17-Dihydroxy-6-methylpregn-4-ene-3,20-dione
    • 6ZKS9Y205V
    • NSC 53892
    • DTXSID501205698
    • NSC-53892
    • SCHEMBL3395657
    • Pregn-4-ene-3, 11.beta.,17-dihydroxy-6.alpha.-methyl-
    • NCI60_004326
    • Q27148533
    • 11beta-17-Dihydroxy-6alpha-methylpregn-4-ene-3,20-dione
    • 6.ALPHA.-METHYL-21-DESOXYCORTISOL
    • 11beta,17-dihydroxy-6alpha-methyl-pregn-4-ene-3,20-dione
    • 6.ALPHA.-METHYL-11.BETA.,17.ALPHA.-DIHYDROXYPROGESTERONE
    • 7055-53-0
    • CHEBI:79464
    • NSC53892
    • 6alpha-Methyl-21-desoxycortisol
    • (6S,8S,9S,10R,11S,13S,14S,17R)-17-acetyl-11,17-dihydroxy-6,10,13-trimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one
    • UNII-6ZKS9Y205V
    • U-7655
    • 11beta-Hydroxymedroxyprogesterone
    • PREGN-4-ENE-3,20-DIONE, 11,17-DIHYDROXY-6-METHYL-, (6.ALPHA.,11.BETA.)-
    • Inchi: 1S/C22H32O4/c1-12-9-15-16-6-8-22(26,13(2)23)21(16,4)11-18(25)19(15)20(3)7-5-14(24)10-17(12)20/h10,12,15-16,18-19,25-26H,5-9,11H2,1-4H3/t12-,15-,16-,18-,19+,20-,21-,22-/m0/s1
    • InChI Key: VSGTWMOZGFNRPM-RSWUNGFYSA-N
    • SMILES: O[C@]1(C(C)=O)CC[C@H]2[C@@H]3C[C@H](C)C4=CC(CC[C@]4(C)[C@H]3[C@H](C[C@@]21C)O)=O

Computed Properties

  • Exact Mass: 360.23016
  • Monoisotopic Mass: 360.23005950g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 26
  • Rotatable Bond Count: 1
  • Complexity: 696
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 8
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2
  • Topological Polar Surface Area: 74.6Ų

Experimental Properties

  • PSA: 74.6
Recommended suppliers
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Shenzhen Yaoyuan R&D Center Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shenzhen Yaoyuan R&D Center Co.,Ltd
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Xiamen PinR Bio-tech Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Xiamen PinR Bio-tech Co., Ltd.
Enjia Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Enjia Trading Co., Ltd